![molecular formula C15H19N5O2 B2466167 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 2034363-86-3](/img/structure/B2466167.png)
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular structure of the compound can be described by the following characteristics:
- Molecular Formula : C₁₆H₁₈N₄O
- Molecular Weight : 286.35 g/mol
- CAS Number : 2034590-89-9
Antitumor Activity
Recent studies have indicated that derivatives of isoxazole and pyrazole compounds exhibit promising antitumor properties. Specifically, the incorporation of isoxazole moieties has been linked to enhanced inhibition of key oncogenic pathways. For instance, compounds with structural similarities to our target compound have shown significant activity against various cancer cell lines, including breast and lung cancer cells.
A notable study demonstrated that pyrazole derivatives inhibited BRAF(V600E) and EGFR signaling pathways, which are critical in many cancers. The compound's structural features suggest it may similarly disrupt these pathways, potentially leading to reduced tumor growth and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing isoxazole and pyrazole rings has been well-documented. These compounds often inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays have shown that similar structures can significantly reduce inflammation markers in cultured cells . This suggests that our compound might also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of both isoxazole and pyrazole rings in the structure may enhance binding affinity to biological targets due to their ability to participate in hydrogen bonding and π-stacking interactions.
Substituent | Effect on Activity |
---|---|
Methyl groups | Increase lipophilicity and bioavailability |
Isoxazole ring | Enhances interaction with target proteins |
Pyrazole moiety | Potentially increases antitumor potency |
Case Studies
- Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain modifications led to enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanism : Another investigation into similar compounds demonstrated their ability to inhibit NF-kB signaling pathways, leading to decreased production of inflammatory cytokines . This mechanism could be relevant for our compound's therapeutic applications in chronic inflammatory conditions.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-8-15-19(6-7-20(15)17-10)5-4-16-14(21)9-13-11(2)18-22-12(13)3/h6-8H,4-5,9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWRTRWCIZARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。